molecular formula C15H14ClFN4O2 B2397986 N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909539-33-8

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2397986
CAS RN: 1909539-33-8
M. Wt: 336.75
InChI Key: KJGZQSDVZGDDKM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. It was developed by Pfizer and has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation .

Mode of Action

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth .

Pharmacokinetics

It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The result of the action of N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is the inhibition of tumor growth . This is achieved through the induction of apoptosis, or programmed cell death, in cancer cells . The compound induces apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZQSDVZGDDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

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